2,3-Diphenyl-1-(piperidin-1-yl)pentan-3-ol
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Overview
Description
2,3-Diphenyl-1-(piperidin-1-yl)pentan-3-ol: is a fascinating compound with a six-membered piperidine ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidines are crucial building blocks in drug design, found in more than twenty classes of pharmaceuticals and natural alkaloids . Now, let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes::
Hydrogenation: Large-scale enantioselective reduction of 2,3-disubstituted indenopyridine can yield this compound.
Other Methods: Various cyclization, cycloaddition, annulation, and amination reactions contribute to its synthesis.
Industrial Production:: While specific industrial methods for this compound may not be widely documented, academic research provides valuable insights into its preparation.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: 2,3-Diphenyl-1-(piperidin-1-yl)pentan-3-ol participates in these fundamental reactions.
Common Reagents and Conditions: Specific reagents vary, but hydrogenation catalysts and other functional group manipulations play a role.
Major Products: The reduction of indenopyridine yields biologically active substances, such as 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
Scientific Research Applications
Chemistry::
Building Block: Used in constructing more complex molecules due to its versatile piperidine ring.
Functional Group: Serves as a handle for further derivatization.
Pharmacological Activity: Investigate its potential as a drug candidate, especially in cortisol-related diseases.
Fine Chemicals: May find applications in specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which 2,3-Diphenyl-1-(piperidin-1-yl)pentan-3-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of the piperidine ring with the phenyl groups.
Properties
Molecular Formula |
C22H29NO |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2,3-diphenyl-1-piperidin-1-ylpentan-3-ol |
InChI |
InChI=1S/C22H29NO/c1-2-22(24,20-14-8-4-9-15-20)21(19-12-6-3-7-13-19)18-23-16-10-5-11-17-23/h3-4,6-9,12-15,21,24H,2,5,10-11,16-18H2,1H3 |
InChI Key |
BPHKQTGRJWZBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(CN2CCCCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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